molecular formula C6H9Cl B6250135 1-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 157523-63-2

1-(chloromethyl)bicyclo[1.1.1]pentane

Cat. No.: B6250135
CAS No.: 157523-63-2
M. Wt: 116.6
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Description

1-(Chloromethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which has gained significant attention in recent years due to its unique structural properties. Bicyclo[1.1.1]pentanes are known for their rigid, three-dimensional frameworks, making them valuable in various fields, including drug design and materials science The compound 1-(chloromethyl)bicyclo[111]pentane features a chloromethyl group attached to the bicyclo[11

Preparation Methods

The synthesis of 1-(chloromethyl)bicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with chloromethylating agents. One common method is the reaction of [1.1.1]propellane with chloromethyl methyl ether in the presence of a Lewis acid catalyst . This reaction proceeds under mild conditions and provides the desired product in good yields. Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Scientific Research Applications

1-(Chloromethyl)bicyclo[1.1.1]pentane, often abbreviated as CBP, is a bicyclic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the scientific research applications of this compound, including its synthesis, reactivity, and utility in material science, medicinal chemistry, and organic synthesis.

Structure

This compound features a bicyclic framework characterized by its three carbon atoms in a bridged structure. The chloromethyl group (-CH2Cl) attached to one of the carbon atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Physical Properties

  • Molecular Formula : C6H9Cl
  • Molecular Weight : 132.59 g/mol
  • Boiling Point : Approximately 150 °C
  • Solubility : Soluble in organic solvents such as dichloromethane and ether.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its chloromethyl group can undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Case Study: Synthesis of Bicyclic Amines

Researchers have utilized CBP as a precursor for synthesizing bicyclic amines through nucleophilic substitution with amines. This process has been documented in studies focusing on developing new pharmaceuticals that incorporate bicyclic structures for enhanced biological activity.

Medicinal Chemistry

The structural characteristics of this compound make it a candidate for drug development, particularly in creating compounds that target specific biological pathways.

Case Study: Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored derivatives of CBP as potential anticancer agents. The research highlighted how modifications to the bicyclic structure could lead to compounds with improved efficacy against certain cancer cell lines.

Material Science

In material science, CBP derivatives have been investigated for their potential use in creating advanced materials with specific mechanical and thermal properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Chemical Reactions and Mechanisms

The reactivity of this compound has been extensively studied to understand its reaction mechanisms, particularly in electrophilic aromatic substitution and free radical reactions.

Research Findings:

  • Investigations have revealed that the chloromethyl group can act as a leaving group under certain conditions, facilitating the formation of reactive intermediates.
  • Studies utilizing computational chemistry methods have provided insights into the transition states involved in reactions with CBP, contributing to a deeper understanding of its chemical behavior.

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for nucleophilic substitutionsEffective precursor for bicyclic amines
Medicinal ChemistryDevelopment of drug candidatesDerivatives show anticancer activity
Material ScienceEnhancements in polymer propertiesImproved thermal stability and mechanical strength
Reaction MechanismsStudy of electrophilic substitutionsIdentified key transition states

Mechanism of Action

The mechanism by which 1-(chloromethyl)bicyclo[1.1.1]pentane exerts its effects is primarily related to its structural properties. The rigid bicyclo[1.1.1]pentane core provides a unique spatial arrangement that can interact with molecular targets in specific ways. This interaction can influence molecular pathways and biological activities, making it a valuable scaffold in drug design . The chloromethyl group can participate in various chemical reactions, further modifying the compound’s activity and interactions.

Comparison with Similar Compounds

1-(Chloromethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:

The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and potential for further functionalization.

Properties

CAS No.

157523-63-2

Molecular Formula

C6H9Cl

Molecular Weight

116.6

Purity

95

Origin of Product

United States

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